

Potential off-target effects of BMS-191095.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BMS-191095**

Cat. No.: **B1139385**

[Get Quote](#)

Technical Support Center: BMS-191095

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **BMS-191095**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BMS-191095**?

A1: **BMS-191095** is a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[\[1\]](#)[\[2\]](#) Its primary on-target effect is the opening of these channels, which is linked to its cardioprotective properties.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Q2: What are the known on-target effects of **BMS-191095**?

A2: The primary on-target effect of **BMS-191095** is cardioprotection against ischemic injury. This is demonstrated by an increased time to onset of ischemic contracture, improved post-ischemic recovery of function, and reduced release of lactate dehydrogenase in isolated rat hearts. These effects are reversible by glyburide and sodium 5-hydroxydecanoate (5-HD), antagonists of KATP and selective mitoKATP channels, respectively.

Q3: Are there any known or potential off-target effects of **BMS-191095**?

A3: **BMS-191095** is characterized as being highly selective for mitochondrial KATP channels over sarcolemmal KATP channels, meaning it has virtually no peripheral vasodilator or cardiac

action potential shortening activity, which are common effects of less selective KATP channel openers. However, researchers should be aware of other potential effects that may be considered off-target depending on the experimental context:

- Inhibition of Platelet Aggregation: **BMS-191095** has been shown to inhibit human platelet aggregation induced by collagen and thrombin. This effect is also mediated by the opening of mitochondrial KATP channels on platelets.
- Vasodilation in Cerebral Arteries: At higher concentrations (10-100 $\mu\text{mol/L}$), **BMS-191095** can induce vasodilation in endothelium-denuded cerebral arteries.
- Neuronal Effects: In models of transient focal cerebral ischemia in rats, pre-treatment with **BMS-191095** has been shown to reduce neuronal damage.

Q4: My experiment shows unexpected vasodilation. Could this be an off-target effect of **BMS-191095**?

A4: While **BMS-191095** is noted for its lack of peripheral vasodilator activity, studies have shown it can induce vasodilation in cerebral arteries at concentrations of 10-100 $\mu\text{mol/L}$. If your experiments are conducted on cerebral vascular smooth muscle or at high concentrations, this effect might be observed. It is considered a concentration-dependent effect and may be related to the activation of mitoKATP channels in vascular smooth muscle cells.

Q5: I am observing a reduction in platelet aggregation in my cell-based assay. Is this a known effect of **BMS-191095**?

A5: Yes, **BMS-191095** inhibits human platelet aggregation. This is a known effect and is attributed to the opening of mitochondrial KATP channels within the platelets. Therefore, if your experimental system involves platelets, this is an expected on-target effect in that cell type, though it may be considered an "off-target" effect if your primary interest is in cardiomyocytes.

Troubleshooting Guides

Issue: Inconsistent Cardioprotective Effects

- Possible Cause: Suboptimal concentration of **BMS-191095**.

- Troubleshooting Step: Perform a dose-response curve to determine the optimal effective concentration for your specific experimental model. The EC₂₅ for increasing the time to onset of ischemic contracture in isolated rat hearts is 1.5 μ M.
- Possible Cause: Inactivation of the compound.
 - Troubleshooting Step: Ensure proper storage and handling of the **BMS-191095** stock solution. Prepare fresh dilutions for each experiment.
- Possible Cause: Presence of KATP channel antagonists.
 - Troubleshooting Step: Verify that your experimental media or buffers do not contain substances that could antagonize KATP channels. As a control, you can test the effect of known antagonists like glyburide or 5-hydroxydecanoate (5-HD) to confirm the involvement of mitoKATP channels.

Issue: Unexpected Cellular Depolarization

- Possible Cause: High concentration of **BMS-191095**.
 - Troubleshooting Step: **BMS-191095** at 50 μ mol/L has been shown to induce mitochondrial depolarization in vascular smooth muscle cells. If this is not the intended outcome, consider using a lower concentration.
- Possible Cause: Off-target effects on other ion channels.
 - Troubleshooting Step: While **BMS-191095** is reported to be selective, at high concentrations, off-target effects cannot be entirely ruled out. To investigate this, you could use patch-clamp techniques to assess effects on other major ion channels in your cell type. Importantly, **BMS-191095** did not activate sarcolemmal KATP current at concentrations up to 30 microM.

Data Summary

Parameter	Value	Species/Model	On-Target/Off-Target	Reference
EC25 (Time to ischemic contracture)	1.5 μ M	Isolated Rat Hearts	On-Target (Cardioprotection)	
K1/2 (Mitochondrial KATP opening)	83 nM	Cardiac Mitochondria	On-Target	
IC50 (Collagen-induced platelet aggregation)	63.9 μ M	Human Platelets	On-Target (in platelets)	
IC50 (Thrombin-induced platelet aggregation)	104.8 μ M	Human Platelets	On-Target (in platelets)	

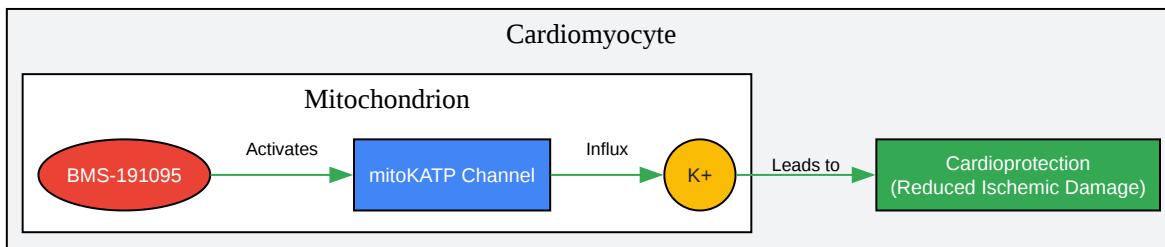
Experimental Protocols

Protocol 1: Assessment of Cardioprotection in an Isolated Heart Model

This protocol is based on methodologies described for assessing the cardioprotective effects of **BMS-191095**.

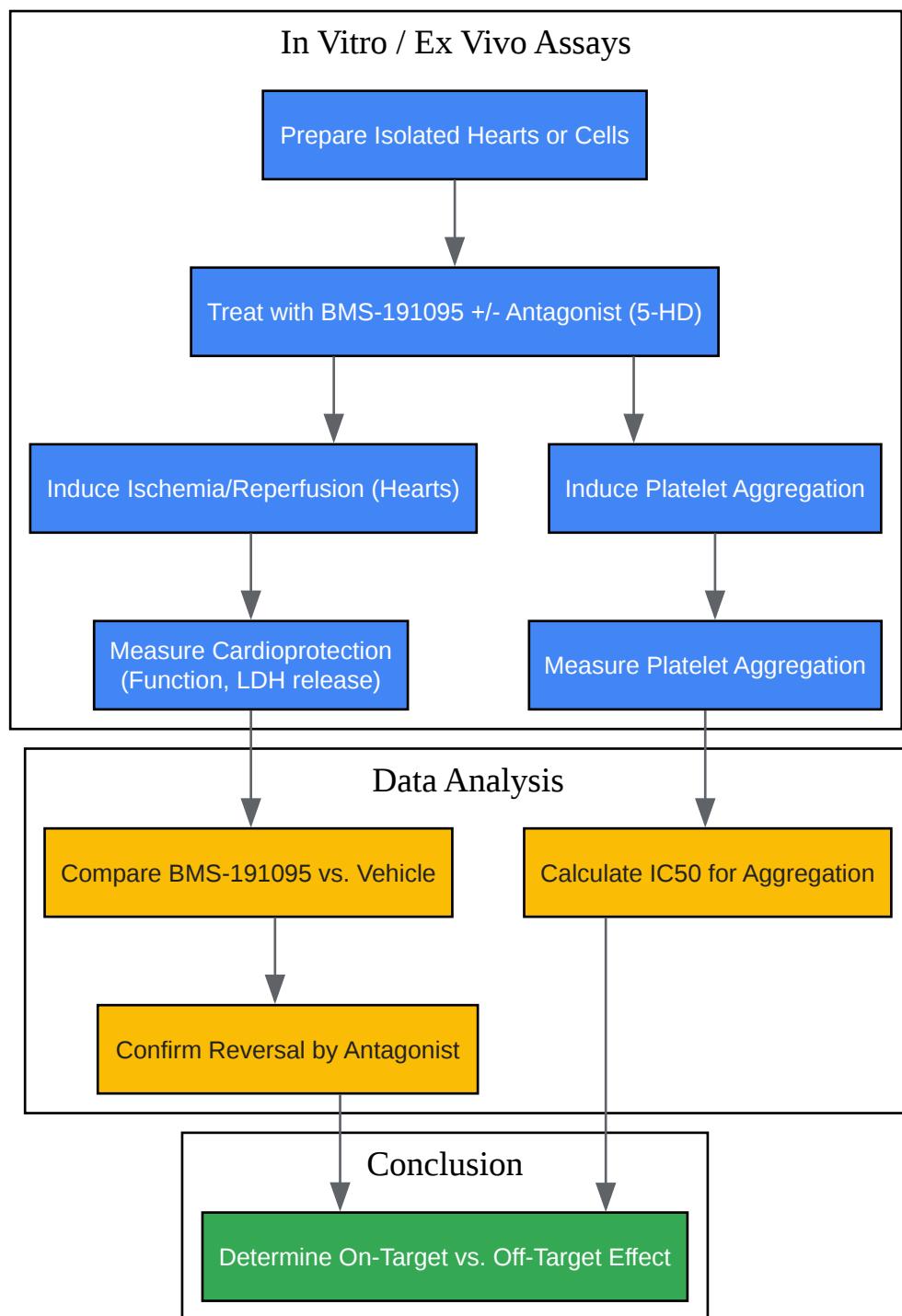
- Heart Isolation and Perfusion:
 - Isolate hearts from anesthetized rats.
 - Mount the aorta on a Langendorff apparatus and perfuse with a Krebs-Henseleit buffer gassed with 95% O₂ / 5% CO₂ at 37°C.
- Ischemia-Reperfusion Injury:
 - After an equilibration period, subject the hearts to global ischemia (e.g., 25 minutes) followed by reperfusion (e.g., 30 minutes).
- **BMS-191095** Treatment:

- Introduce **BMS-191095** into the perfusate at the desired concentration (e.g., 1.5 μ M) before the ischemic period.
- Data Collection:
 - Measure the time to the onset of ischemic contracture during ischemia.
 - Assess the recovery of contractile function (e.g., left ventricular developed pressure) during reperfusion.
 - Collect the coronary effluent during reperfusion to measure lactate dehydrogenase (LDH) release as an indicator of cell damage.
- Controls:
 - Include a vehicle control group.
 - To confirm the mechanism, include a group co-treated with a mitoKATP channel antagonist like 5-hydroxydecanoate (5-HD).


Protocol 2: In Vitro Platelet Aggregation Assay

This protocol is designed to evaluate the effect of **BMS-191095** on platelet aggregation.

- Platelet Preparation:
 - Isolate platelets from human blood samples.
 - Wash and resuspend the platelets in a suitable buffer.
- Compound Incubation:
 - Pre-incubate the washed platelets with various concentrations of **BMS-191095** or vehicle control.
- Induction of Aggregation:
 - Induce platelet aggregation by adding an agonist such as collagen or thrombin.


- Measurement of Aggregation:
 - Monitor platelet aggregation using a platelet aggregometer, which measures changes in light transmission.
- Data Analysis:
 - Calculate the percentage of inhibition of aggregation for each concentration of **BMS-191095**.
 - Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the platelet aggregation.

Visualizations

[Click to download full resolution via product page](#)

Caption: On-target signaling pathway of **BMS-191095** in cardiomyocytes.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing **BMS-191095** effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Potential off-target effects of BMS-191095.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139385#potential-off-target-effects-of-bms-191095]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com